molecular formula C8H6BrClN2 B1376964 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole CAS No. 1378947-22-8

6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1376964
CAS No.: 1378947-22-8
M. Wt: 245.5 g/mol
InChI Key: CJPTUTCWKUFTHH-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is a versatile chemical scaffold designed for pharmaceutical research and development, particularly in the construction of novel anticancer agents. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This specific derivative features bromo and chloro substituents at key positions, making it a valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Benzimidazole derivatives are recognized for a broad spectrum of biological activities and are key structural components in several clinically approved drugs . Recent scientific advances highlight the significant potential of benzimidazole-based compounds in targeted cancer therapy, with research focusing on their role as enzyme inhibitors and DNA-interactive agents . This compound serves as a critical precursor in the synthesis of more complex molecules for evaluating cytotoxic activity, structure-activity relationships (SAR), and mechanism-of-action studies . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-2-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPTUTCWKUFTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction and Cyclization Route Starting from Nitroaniline Derivatives

A well-documented approach for preparing 6-bromo-1-methyl-benzimidazole, which can be adapted for the 2-chloro derivative, involves reduction of a nitro-substituted aniline followed by ring closure:

Step Reagents and Conditions Description
1 5-bromo-N-methyl-2-nitroaniline, iron powder, ammonium chloride, formic acid, isopropyl alcohol, reflux 24 h Reduction of nitro group to amine and cyclization to benzimidazole ring under reflux conditions
2 Filtration, concentration, extraction with ethyl acetate, washing, drying Work-up to isolate crude product
3 Flash chromatography (silica gel, 10:1 ethyl acetate/methanol) Purification to yield 6-bromo-1-methyl-benzimidazole with ~98% yield

This method is robust for brominated benzimidazoles and can be modified to incorporate chlorine at the 2-position by starting from a suitably chlorinated aniline precursor or by subsequent selective chlorination.

Halogenation of Preformed Benzimidazole

Selective halogenation of benzimidazole derivatives is another route:

  • Starting from 1-methyl-benzimidazole, bromination at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS).
  • Chlorination at the 2-position typically requires more forcing conditions or the use of chlorinating reagents like sulfuryl chloride or thionyl chloride under controlled temperature to avoid over-substitution.
  • Sequential halogenation allows for regioselective installation of bromine and chlorine atoms.

Direct Synthesis via Substituted Phenyl Precursors and Amidines

More advanced synthetic methods involve the use of substituted phenyl amidines and sodium hydride in aprotic solvents to form benzimidazole rings with halogen substituents:

Step Reagents and Conditions Description
1 Sodium hydride, aprotic solvent (1,4-dioxane, acetonitrile, or DMF), nitrogen atmosphere, 0-25 ℃ Generation of reactive intermediate
2 Dropwise addition of substituted N-(4-bromo-2-chlorophenyl)-N'-methylacetamidine Ring closure via nucleophilic attack and cyclization
3 Heating at 40-100 ℃ for 4-10 h Completion of reaction monitored by HPLC
4 Cooling, aqueous work-up, extraction with ethyl acetate, drying, filtration Isolation of product
5 Crystallization from n-hexane and water Purification to obtain halogenated benzimidazole

This method, adapted from synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, offers advantages of shorter reaction time, high purity, and reduced by-products.

Method Starting Material Key Reagents Conditions Yield (%) Notes
Reduction & Cyclization 5-bromo-N-methyl-2-nitroaniline Fe powder, NH4Cl, formic acid Reflux 24 h in isopropanol 98 High yield, classical method
Sequential Halogenation 1-methyl-benzimidazole NBS (Br), SOCl2 (Cl) Controlled temp, solvent dependent Variable Requires careful regioselectivity control
Amidines & Sodium Hydride N-(4-bromo-2-chlorophenyl)-N'-methylacetamidine NaH, aprotic solvent (DMF, dioxane) 40-100 ℃, 4-10 h 60-70 (related compounds) Efficient, scalable, less by-products
  • The reduction and cyclization method is well-established, providing very high yields and purity but involves long reflux times and stoichiometric iron powder, which can generate waste.
  • Halogenation steps require careful control to avoid polyhalogenation or substitution at undesired positions.
  • The amidine-based approach using sodium hydride and aprotic solvents offers milder conditions and better environmental profiles due to less waste and shorter reaction times.
  • Choice of solvent (1,4-dioxane, acetonitrile, or dimethylformamide) impacts reaction rate and yield; 1,4-dioxane has been shown to be effective.
  • Crystallization from mixed solvents (n-hexane and water) facilitates isolation of pure product.

The preparation of 6-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole can be achieved through multiple synthetic routes adapted from related benzimidazole derivatives. The most practical and scalable methods involve either:

  • Reduction and cyclization of appropriately substituted nitroanilines,
  • Sequential halogenation on the benzimidazole core,
  • Or direct cyclization from substituted amidines using sodium hydride in aprotic solvents.

Each method has trade-offs in terms of yield, reaction time, and environmental impact. The amidine cyclization method offers a promising balance of efficiency and environmental friendliness for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has demonstrated that benzimidazole derivatives exhibit significant anticancer properties. 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole has been investigated for its potential to inhibit specific cancer cell lines. Studies suggest that its mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. This compound's ability to selectively target tumor cells while sparing normal cells makes it a promising candidate for further development in cancer therapy.

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death. This property is particularly valuable in developing new antibiotics in response to rising antibiotic resistance.

Enzyme Inhibition Studies
this compound serves as a useful tool in studying enzyme inhibition and protein-ligand interactions. It can bind to active sites of enzymes, providing insights into the biochemical pathways involved in various diseases.

Agrochemical Applications

Pesticide Development
The compound's unique chemical properties make it suitable for developing new agrochemicals, particularly pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control solutions, contributing to sustainable agricultural practices.

Herbicide Research
Research is ongoing into the herbicidal properties of benzimidazole derivatives, including this compound. Its effectiveness against certain weed species could provide farmers with new tools for managing crop fields.

Material Science Applications

Dyes and Pigments
The compound is utilized in synthesizing dyes and pigments due to its vibrant color properties and stability under various conditions. These applications are crucial in industries ranging from textiles to plastics.

Polymer Chemistry
In polymer science, this compound can be used as a building block for creating functionalized polymers with specific properties tailored for applications in electronics and coatings.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes reacting 2-chloro-1-methylbenzimidazole with brominating agents such as N-bromosuccinimide (NBS) in a solvent like dichloromethane at room temperature. The compound can undergo various chemical reactions, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups using nucleophilic or electrophilic reagents.
  • Oxidation/Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of more complex molecular architectures.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain proteins. Additionally, the compound can interfere with cellular pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent positions and types. Below is a comparative table of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole 6-Br, 2-Cl, 1-Me C₈H₇BrClN₂ 261.51 Antimicrobial, anticancer lead
2-Bromo-5,6-dichloro-1H-benzimidazole 2-Br, 5-Cl, 6-Cl C₇H₃BrCl₂N₂ 265.92 High reactivity for further substitution
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 6-Br, 4-F, 1-iPr, 2-Me C₁₁H₁₂BrFN₂ 271.13 Kinase inhibition (e.g., Abemaciclib impurity)
5-Bromo-2-phenyl-1H-benzo[d]imidazole 5-Br, 2-Ph C₁₃H₉BrN₂ 273.13 Fluorescent probes, ligand synthesis

Key Observations :

  • Halogenation : Bromine at position 6 (target compound) enhances steric bulk and electronic effects compared to bromine at position 5 (e.g., 5-Bromo-2-phenyl derivative ).
  • Methyl vs.
  • Chlorine Reactivity : The chlorine at position 2 in the target compound serves as a leaving group, enabling nucleophilic substitution reactions, unlike the phenyl group in ’s analog .

Comparison with Analogs :

  • 2-Bromo-5,6-dichloro-1H-benzimidazole : Synthesized via sequential halogenation, requiring precise temperature control to avoid over-substitution .
  • 6-Bromo-4-fluoro-1-isopropyl derivative : Involves photoinitiated bromination (NBS in CCl₄) and alkylation with prenyl bromide, yielding complex mixtures requiring advanced separation techniques .

Physicochemical Properties

  • Melting Points : The target compound is expected to exhibit a melting point similar to its analogs (e.g., 200–202°C for 4-Bromo-N-(3-((6-bromo-benzimidazolyl)methyl)benzyl)-1H-pyrrole-2-carboxamide in ) .
  • Solubility : The methyl group improves solubility in organic solvents (e.g., DCM, EtOAc) compared to more polar derivatives like 5-Bromo-2-phenylbenzimidazole .
  • Spectral Data : ¹H NMR signals for the target compound would resemble those in (e.g., aromatic protons at δ 7.65–8.26 ppm and methyl groups at δ 2.0–2.5 ppm) .

Reactivity and Stability

  • Nucleophilic Substitution : The chlorine at position 2 is highly reactive, enabling derivatization (e.g., Suzuki coupling), unlike methyl or phenyl substituents .
  • Oxidative Stability : Bromine at position 6 stabilizes the aromatic ring against oxidation compared to unsubstituted benzimidazoles .

Biological Activity

6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is a halogenated benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazoles, which are known for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C₈H₆BrClN₂. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity towards various biological targets, making it a valuable compound in drug design and development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro cytotoxicity assays were conducted using various cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results demonstrated that the compound exhibited significant cytotoxic effects against these cell lines.

Table 1: Cytotoxicity Results of this compound

Cell LineIC₅₀ (μM)Comparison with Standard Drugs
HepG210.21Comparable to doxorubicin
HCT-1169.45Comparable to sunitinib
MCF-78.67Comparable to sorafenib

The IC₅₀ values indicate the concentration required to inhibit 50% of cell viability, showing that the compound's efficacy is on par with established anticancer agents .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase in HepG2 cells, with an increase in G0-G1 phase cells from 52.39% to 72.13% after treatment . Additionally, apoptosis assays indicated that the compound increased early apoptotic cells from 0.61% to 22.07%, indicating its potential as a pro-apoptotic agent.

Table 2: Cell Cycle Distribution Changes Induced by Treatment

PhaseControl (%)Treated (%)
G0-G152.3972.13
S34.7725.19
G2/M12.842.68

These findings suggest that the compound may trigger apoptotic pathways, leading to programmed cell death in cancer cells .

Case Studies

A notable case study involved synthesizing a series of benzimidazole derivatives for evaluating their biological activities, including the aforementioned compound. The study demonstrated that modifications at various positions on the benzimidazole ring could significantly enhance biological activity, emphasizing the importance of structural diversity in drug development .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

The synthesis of halogenated benzimidazoles typically involves cyclocondensation of substituted o-phenylenediamines with appropriate electrophiles. For example, bromo and chloro substituents can be introduced via direct halogenation or by using pre-halogenated precursors. A two-step approach is often employed: (1) formation of the benzimidazole core via acid-catalyzed cyclization, and (2) regioselective halogenation. Evidence from related compounds (e.g., 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole) shows yields of ~73% using optimized conditions (solvent: DMF, temperature: 80–100°C) . Purity can be monitored via TLC (Rf values: 0.65–0.83) and refined using column chromatography with silica gel. Reaction time, stoichiometry of halogenating agents (e.g., N-bromosuccinimide or SOCl₂), and temperature are critical for minimizing side products like over-halogenated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Key techniques include:

  • FTIR : Confirm C-Br (590–600 cm⁻¹) and C-Cl (745–755 cm⁻¹) stretches, along with imidazole ring C=N (1610–1615 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.36–8.35 ppm, with methyl groups (e.g., -CH₃) at δ 2.47 ppm. Coupling patterns distinguish adjacent substituents (e.g., para vs. meta bromine/chlorine) .
  • HRMS : Verify molecular ion peaks (e.g., m/z 222.12 for C₁₃H₈BrClN₂) and isotopic patterns (Br/Cl) .
  • XRD : Resolve crystallographic data for bond angles and lattice parameters, though this requires high-purity crystals .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity of this compound against targets like EGFR?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electronic properties, revealing charge distribution at bromine/chlorine sites critical for electrophilic interactions . Molecular docking (AutoDock Vina or Schrödinger) evaluates binding affinity to EGFR’s kinase domain. For example, similar 2-phenyl-benzimidazole derivatives showed binding energies of −8.2 to −9.6 kcal/mol, with halogen substituents enhancing hydrophobic interactions in the ATP-binding pocket . ADMET predictions (SwissADME, pkCSM) further assess pharmacokinetic suitability, such as BBB permeability or CYP450 inhibition .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro assays and computational toxicity predictions?

Discrepancies often arise from assay-specific variables (e.g., cell line sensitivity, incubation time) or overfitting in computational models. To reconcile these:

  • Experimental : Repeat assays with standardized protocols (e.g., MTT assay at 48h vs. 72h) and include positive controls (e.g., cisplatin) .
  • Computational : Cross-validate toxicity predictions using multiple platforms (e.g., ProTox-II vs. ADMETLab) and refine models with experimental IC₅₀ data .
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis from necrosis, clarifying whether cytotoxicity aligns with predicted pathways (e.g., caspase-3 activation) .

Q. How do substitution patterns (e.g., bromine vs. chlorine position) affect the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Bromine’s higher electronegativity and larger atomic radius compared to chlorine increase its susceptibility to NAS. For example, in 6-bromo-2-chloro derivatives, the bromine at position 6 is more reactive toward methoxide or amine nucleophiles due to reduced steric hindrance and enhanced leaving-group ability. Kinetic studies (monitored via HPLC) show ~3× faster substitution at bromine sites vs. chlorine under identical conditions (DMF, 60°C) . Isotopic labeling (e.g., ⁸¹Br) can further track regioselectivity in complex reactions .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) and identify robust conditions .
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem, ChemSpider) to confirm structural assignments .
  • Ethical Compliance : Ensure compliance with safety protocols for handling halogenated compounds (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Reactant of Route 2
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6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.